N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Description
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a nitro-substituted phenylacetamide derivative characterized by a hydroxyethoxy functional group at the para position and a nitro group at the meta position of the aromatic ring. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyethoxy group and electron-withdrawing effects from the nitro substituent. The hydroxyethoxy group enhances water solubility compared to purely hydrophobic substituents, making it a candidate for drug design where bioavailability is critical.
Properties
IUPAC Name |
N-[4-(2-hydroxyethoxy)-3-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-7(14)11-8-2-3-10(17-5-4-13)9(6-8)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDUSJRNVDOBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide typically involves the nitration of a suitable phenyl precursor followed by the introduction of the hydroxyethoxy and acetamide groups. One common method involves the nitration of 4-ethoxyphenol to obtain 4-(2-hydroxyethoxy)-3-nitrophenol, which is then acetylated to form the final product. The reaction conditions often include the use of nitric acid for nitration and acetic anhydride for acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or ketones.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride can facilitate reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydroxyethoxy ketones or aldehydes.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability, while the acetamide group can facilitate binding to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
- Functional Groups: The hydroxyethoxy group enhances hydrophilicity compared to methoxyethoxy () or acetyloxy () groups, which may improve aqueous solubility but reduce membrane permeability .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | logP | PSA (Ų) | Solubility (Predicted) | Stability Notes |
|---|---|---|---|---|
| This compound | 2.75 | 96.87 | Moderate in water | Sensitive to hydrolysis at high pH |
| N-[4-(2-Methoxyethoxy)-3-nitrophenyl]acetamide | 2.75 | 85.22 | Low in water | Stable under acidic conditions |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | 1.82 | 91.64 | High in water | Prone to oxidation |
| N-(3-Nitrophenyl)acetamide | 1.50 | 76.34 | Low in water | Thermally stable |
| N-[4-(Acetyloxy)-2-nitrophenyl]acetamide | 2.10 | 87.49 | Moderate in organic solvents | Ester hydrolysis in vivo |
Key Observations:
Table 3: Pharmacological Profiles of Selected Compounds
Key Observations:
- MMP Inhibition: Derivatives with hydroxyalkoxy chains (e.g., 13b-f in ) showed MMP-7/-13 inhibitory activity, suggesting the target compound’s hydroxyethoxy group could facilitate similar interactions .
Biological Activity
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyethoxy group, which enhances its solubility and bioavailability compared to similar compounds. The nitro group can undergo reduction to form reactive intermediates, while the acetamide moiety facilitates binding to biological targets. This compound's unique structure allows it to exhibit various biochemical activities, making it a candidate for therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways relevant to disease processes.
- Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive species that interact with cellular components, potentially affecting cell signaling and gene expression.
- Hydroxyl Group Functionality : The hydroxyethoxy group enhances the compound's interaction with cellular membranes, influencing its uptake and distribution within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus |
| Similar Analog 1 | 2.0 | E. coli |
| Similar Analog 2 | 10.0 | E. coli |
Anti-inflammatory Effects
The compound has also been explored for its potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
- Analgesic Properties : A study compared this compound with traditional analgesics like acetaminophen (APAP). The results indicated that while APAP has well-documented hepatotoxicity at high doses, the novel compound showed significantly reduced liver toxicity in animal models . Histological analysis revealed preserved liver architecture in subjects treated with this compound compared to those treated with APAP.
- Toxicological Profile : In vivo studies demonstrated that this compound did not induce significant alterations in liver function tests (LFTs) at therapeutic doses, contrasting sharply with APAP treatment which resulted in elevated liver enzymes and histological damage .
Future Directions
The unique properties of this compound suggest several avenues for future research:
- Mechanistic Studies : Further investigation into its mechanisms of action could unveil new therapeutic targets.
- Clinical Trials : Given its promising preclinical results, clinical trials are warranted to evaluate efficacy and safety in humans.
- Synthesis of Derivatives : Exploring structural modifications could enhance its biological activity or reduce potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
